molecular formula C25H21BrFP B1366556 Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide CAS No. 109869-77-4

Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide

Cat. No. B1366556
CAS RN: 109869-77-4
M. Wt: 451.3 g/mol
InChI Key: MWSSTUBFONFICG-UHFFFAOYSA-M
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Description

“Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide” is a phosphonium compound. It is a bromide salt of a phosphonium cation . The molecular formula of this compound is C25H21BrFP and it has a molecular weight of 451.3 g/mol .

Scientific Research Applications

Porous Polyelectrolyte Frameworks

This compound can be used in the synthesis of Porous Polyelectrolyte Frameworks (i-POPs) . i-POPs, which feature high surface areas, robust skeletons, tunable pores, adjustable functionality and versatile applicability, have constituted a designable platform to develop advanced organic materials . They have distinctive performances in adsorption, separation, catalysis, sensing, ion conduction and biomedical applications .

Methylenation via the Wittig Reaction

The compound is widely used for methylenation via the Wittig reaction . The Wittig reaction is a chemical reaction of an aldehyde or ketone with a triphenyl phosphonium ylide (often called a Wittig reagent) to give an alkene and triphenylphosphine oxide .

Synthesis of Enyne

The compound has been employed recently in a synthesis of an enyne . Enynes are organic compounds composed of an alkene and an alkyne. They are useful intermediates in organic synthesis .

Synthesis of Benzazepine Ring System

The compound is used in the synthesis of a benzazepine ring system . Benzazepines are seven-membered heterocyclic compounds containing one nitrogen and one benzene ring .

Synthesis of Advanced Organic Materials

The compound can be used in the synthesis of advanced organic materials . These materials have a wide range of applications in various fields such as electronics, energy storage, and biomedicine .

Ion Conduction

The compound can be used in ion conduction applications . Ion conduction is the movement of ions from one place to another through a medium .

properties

IUPAC Name

(2-fluorophenyl)methyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FP.BrH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSSTUBFONFICG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2F)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrFP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445576
Record name Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide

CAS RN

109869-77-4
Record name Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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